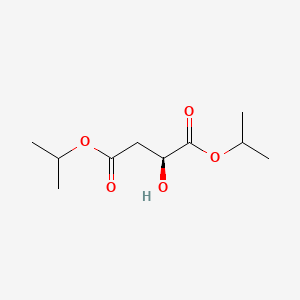
Diisopropyl (S)-(-)-malate
Übersicht
Beschreibung
Diisopropyl compounds are a class of organic compounds that contain two isopropyl groups. They are used in various applications, including as intermediates in chemical synthesis .
Synthesis Analysis
The synthesis of diisopropyl compounds can be complex and depends on the specific compound being synthesized . For example, N,N-Diisopropylethylamine, a tertiary amine, is traditionally prepared by the alkylation of diisopropylamine with diethyl sulfate .
Molecular Structure Analysis
The molecular structure of diisopropyl compounds varies depending on the specific compound. For instance, N,N-Diisopropylethylamine consists of a central nitrogen atom bonded to an ethyl group and two isopropyl groups .
Chemical Reactions Analysis
Diisopropyl compounds can undergo various chemical reactions. For example, ethers like ethyl isopropyl ether can be cleaved with hydrobromic acid to produce isopropyl alcohol and bromoethane .
Physical And Chemical Properties Analysis
The physical and chemical properties of diisopropyl compounds depend on the specific compound. For example, diisopropyl ether is a colorless liquid with a fishy, ammoniacal odor, a boiling point of 68-69 °C, and a density of 0.725 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Selective Inhibitors : Diisopropyl (R)-(+)-malate has been used as the starting material in the synthesis of neuronal nitric oxide synthase inhibitors. Key steps include diastereoselective alkylation and fast intramolecular cyclization, contributing to the development of selective inhibitors for neurological applications (Xue, Gu, & Silverman, 2009).
Enantioselective Synthesis of Lactone Lignans : Diisopropyl malate is the starting point for synthesizing enantiomerically pure α-hydroxylated lactone lignans. These compounds, with potential applications in cancer research, have shown inhibition of HT29 colon cancer cell proliferation (Sefkow, Raschke, & Steiner, 2003).
Malate Dehydrogenase Study : Research on malate dehydrogenase, an enzyme with significant roles in cellular metabolism, has utilized malate compounds. This enzyme shows activity peaks in mitochondrial and peroxisomal fractions, indicating its significance in cellular biochemical pathways (Yamazaki & Tolbert, 1969).
Malic Acid Production by Yeast : Diisopropyl malate derivatives are relevant in the study of malic acid production using genetically engineered Saccharomyces cerevisiae. This research is crucial for biotechnological applications in producing biomass-derived chemicals (Zelle et al., 2008).
5
. Combustion and Emissions in Engines : The addition of diisopropyl ether (related to diisopropyl malate in its structural properties) to fuel blends has been studied to understand its effects on combustion, performance, emissions, and operating range in homogeneous charged compression ignition (HCCI) engines. This research contributes to automotive engineering and environmental studies (Uyumaz et al., 2020).
Aspartate Shuttle in Peroxisomes : Research involving malate/aspartate shuttle systems in leaf peroxisomes provides insights into the cellular metabolic processes. This study evaluates the shuttle's role in supplying NADH to peroxisomal matrix, crucial for understanding cellular energy metabolism (Schmitt & Edwards, 1983).
Chiral Auxiliary for Synthesis : Diisopropyl L-malate has been used as a chiral auxiliary in the dynamic kinetic resolution of α-bromo esters and asymmetric syntheses, relevant in organic chemistry and pharmaceutical research (Kang et al., 2011).
Isoenzyme Partitioning Study : Research on the partitioning of malate dehydrogenase isoenzymes into glyoxysomes, mitochondria, and chloroplasts contributes to our understanding of metabolic pathways in plants and their evolutionary aspects (Gietl, 1992).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dipropan-2-yl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHRFVONMVDGK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462659 | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl (S)-(-)-malate | |
CAS RN |
83541-68-8 | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




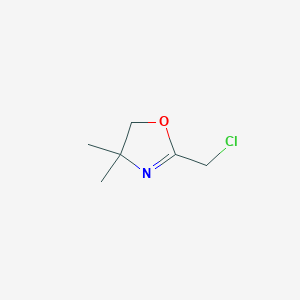

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
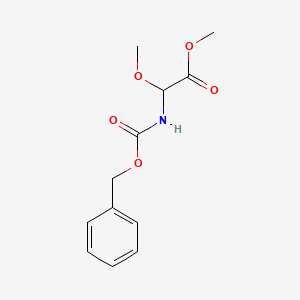

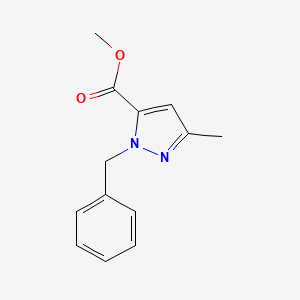
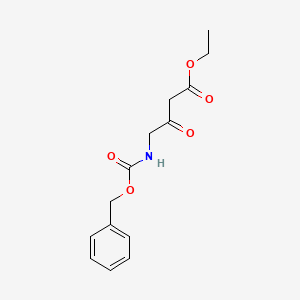

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)


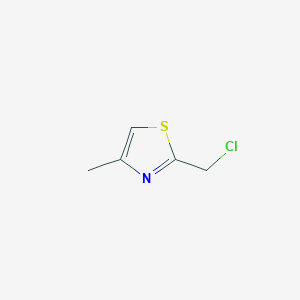
![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)